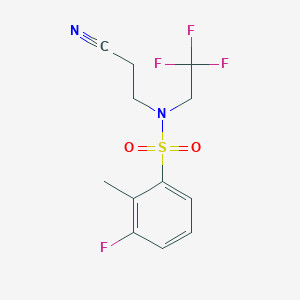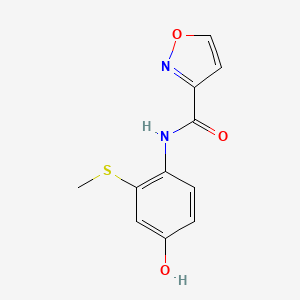![molecular formula C14H12F2N2O2 B7633968 N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide](/img/structure/B7633968.png)
N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It was first introduced in the market in 1971 and has been available as a prescription drug since then. Diflunisal has been found to be effective in reducing pain, inflammation, and fever.
作用机制
Diflunisal belongs to the class of N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamides and works by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX enzymes, Diflunisal reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diflunisal has been found to be effective in reducing pain, inflammation, and fever. It has also been found to have an inhibitory effect on platelet aggregation, which may be beneficial in preventing the formation of blood clots. Diflunisal has been shown to have a long half-life, which allows for once-daily dosing.
实验室实验的优点和局限性
Diflunisal has been widely used in laboratory experiments to study the mechanisms of inflammation and pain. Its long half-life and once-daily dosing make it convenient for use in animal studies. However, Diflunisal has been found to have some limitations in laboratory experiments. It has been found to have a narrow therapeutic window, which may lead to toxicity at higher doses. It has also been found to be less effective than other N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamides in inhibiting COX-2 enzymes.
未来方向
There are several future directions for the study of Diflunisal. One area of research is the potential use of Diflunisal in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment for this indication. Another area of research is the development of new formulations of Diflunisal that may improve its therapeutic efficacy and reduce its toxicity. Finally, more studies are needed to determine the safety and efficacy of Diflunisal in the treatment of other inflammatory conditions.
合成方法
The synthesis of Diflunisal involves the reaction of 2,4-difluorobenzoyl chloride with cyclobutanone in the presence of a base to form the intermediate 1-(2,4-difluorophenyl)cyclobutan-1-ol. This intermediate is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminooxazole to form Diflunisal.
科学研究应用
Diflunisal has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diflunisal has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to be responsible for the development of Alzheimer's disease.
属性
IUPAC Name |
N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c15-9-2-3-10(11(16)8-9)14(5-1-6-14)17-13(19)12-4-7-20-18-12/h2-4,7-8H,1,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBBSYRIMDPBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=C(C=C2)F)F)NC(=O)C3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3-Bromophenyl)sulfonylethyl]-3,5-dimethylpyrazole](/img/structure/B7633893.png)

![N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide](/img/structure/B7633919.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide](/img/structure/B7633922.png)
![N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide](/img/structure/B7633926.png)

![3-[1-(5-methylquinazolin-4-yl)pyrrolidin-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7633942.png)
![3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea](/img/structure/B7633950.png)
![2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B7633951.png)

![1-methyl-5-propan-2-yl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B7633966.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7633974.png)

![2-[(3-Chloro-2-fluorophenyl)methylamino]-2-cyclopropylethanol](/img/structure/B7633988.png)